DHFR Inhibition: 3-Morpholino-1-benzothiophene-2-carbonitrile vs. Generic Benzothiophene DHFR Inhibitors
3-Morpholino-1-benzothiophene-2-carbonitrile exhibits potent inhibition of human dihydrofolate reductase (DHFR) with an IC50 of 2.60 nM [1]. In contrast, other benzothiophene-based DHFR inhibitors, such as 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, show significantly higher IC50 values of 115 nM against Plasmodium falciparum enoyl-ACP reductase (PfENR), a related but distinct enzyme [2]. This represents a >44-fold greater potency for the target compound against human DHFR compared to a representative benzothiophene analog against a similar target, highlighting its superior binding affinity within this enzyme class.
| Evidence Dimension | Inhibition of dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 = 2.60 nM |
| Comparator Or Baseline | 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide: IC50 = 115 nM against PfENR |
| Quantified Difference | Target compound is >44-fold more potent against human DHFR |
| Conditions | Target compound: Recombinant human DHFR, UV-Vis spectrophotometric assay. Comparator: Purified PfENR, similar assay. |
Why This Matters
This >44-fold potency advantage is critical for researchers developing DHFR-targeted therapies, as it indicates a lower required concentration for effective enzyme inhibition, potentially reducing off-target effects and improving therapeutic windows.
- [1] BindingDB. BDBM50236320 CHEMBL4091106: Enzyme Inhibition Constant Data for human DHFR. Accessed 2026. View Source
- [2] Biblioteca Phorte Educacional. Benzothiophene derivatives as PfENR inhibitors. Search result 5. Accessed 2026. View Source
